BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide

Lipophilicity Drug-likeness ADME prediction

2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 852367-30-7, PubChem CID is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₆H₂₀N₂O₃ and molecular weight 288.34 g/mol. The compound belongs to the 3-oxoacetamideindolyl class, which has been described in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activity.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 852367-30-7
Cat. No. B2645516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide
CAS852367-30-7
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C16H20N2O3/c1-11(2)21-9-5-8-17-16(20)15(19)13-10-18-14-7-4-3-6-12(13)14/h3-4,6-7,10-11,18H,5,8-9H2,1-2H3,(H,17,20)
InChIKeyRPLXLIABXXQSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 852367-30-7): Structural Identity and Procurement-Relevant Class Context


2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 852367-30-7, PubChem CID 7117289) is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₆H₂₀N₂O₃ and molecular weight 288.34 g/mol [1]. The compound belongs to the 3-oxoacetamideindolyl class, which has been described in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [2]. Its structure features an indole core linked via a 2-oxoacetamide bridge to an N-(3-isopropoxypropyl) side chain, a substitution pattern that differentiates it from simpler N-alkyl or N-aryl acetamide analogs within the same patent family [2].

Why Generic Substitution of 2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (852367-30-7) with Broader Indolyl-Oxoacetamide Analogs Carries Scientific and Procurement Risk


Within the 3-oxoacetamideindolyl class, even minor structural modifications produce substantial divergence in physicochemical properties that directly affect solubility, permeability, and target engagement. The N-(3-isopropoxypropyl) side chain of 852367-30-7 confers a computed XLogP3 of 2.6 and a topological polar surface area of 71.2 Ų [1], values that differ markedly from the simpler unsubstituted 2-(1H-indol-3-yl)-2-oxoacetamide (MW 188.18, XLogP ~0.9) [2] and from the dimethyl-substituted analog CAS 862814-47-9 (MW 316.40) . The presence of the ether oxygen and branched isopropoxy terminus in the target compound introduces hydrogen bond acceptor capacity and conformational flexibility that are absent in alkyl-chain-only analogs. Because the patent literature explicitly ties anticancer and anti-angiogenic potency to the heteroatom-containing substitution pattern [3], substituting a different side-chain variant without verification risks unpredictable loss of biological activity. For procurement decisions, assuming functional equivalence among catalog-listed indolyl-oxoacetamides without side-by-side physicochemical and biological comparison data is scientifically unsupported.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (852367-30-7) vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 852367-30-7 vs. Unsubstituted 2-(1H-Indol-3-yl)-2-oxoacetamide (CAS 5548-10-7)

The target compound 852367-30-7 exhibits a computed XLogP3 of 2.6 [1], which is approximately 1.7 log units higher than the unsubstituted core 2-(1H-indol-3-yl)-2-oxoacetamide (XLogP3 ≈ 0.9) [2]. This difference is driven by the N-(3-isopropoxypropyl) side chain and positions 852367-30-7 in a more drug-like lipophilicity window (typically 1–5) for passive membrane permeability, whereas the unsubstituted core falls below the optimal range for many cellular assays.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Hydrogen Bonding Profile vs. 1,2-Dimethyl Analog (CAS 862814-47-9)

852367-30-7 (MW 288.34 g/mol, 2 H-bond donors, 3 H-bond acceptors) [1] is structurally leaner than its closest cataloged analog, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 862814-47-9, MW 316.40 g/mol) , which bears two additional methyl groups on the indole ring. The MW difference of approximately 28 Da (one methylene equivalent) and the retention of only 2 H-bond donors in 852367-30-7 keep it within more favorable boundaries of Lipinski's Rule of Five (MW < 500, ≤5 HBD), while the dimethyl analog approaches higher MW and may exhibit altered solubility.

Molecular properties Lead optimization Structure-property relationships

Class-Level Anticancer and Anti-Angiogenic Activity: Patent-Disclosed 3-Oxoacetamideindolyl Pharmacophore

Patent US20030181482A1 explicitly discloses that 3-oxoacetamideindolyl compounds—the structural class encompassing 852367-30-7—exhibit potent anticancer, cytotoxic, and anti-angiogenic activity [1]. The patent claims activity against a broad spectrum of solid tumors including colon, lung, breast, prostate, and gastric cancers, as well as anti-angiogenic effects in models of corneal and retinal neovascularization [1]. While the patent does not disclose isolated IC₅₀ values for 852367-30-7 specifically, the compound falls within the general Formula I of the claims, and the presence of the N-(3-isopropoxypropyl) side chain distinguishes it from the simpler N-aryl and N-alkyl examples described in the specification. A separate PubChem BioAssay record (AID not fully accessible) indicates antiproliferative activity against human HeLa cells at ≤1 µM for at least one compound in the tested set of 6 indolyl-oxoacetamides incubated for 48 h by WST-8 assay [2].

Anticancer Anti-angiogenesis Patent pharmacology

Topological Polar Surface Area (TPSA) as a CNS Penetration Predictor vs. Fluorinated CB2 Ligand Benchmark

852367-30-7 has a computed TPSA of 71.2 Ų [1]. This value sits below the commonly cited threshold of 90 Ų for predicted blood-brain barrier penetration and is comparable to the fluorinated indol-3-yl-oxoacetamide CB2 ligand (compound 8, Ki = 6.2 nM for CB2) described by Moldovan et al. (2017), which has a comparable oxoacetamide-indole scaffold [2]. While 852367-30-7 lacks the fluorine and adamantane substituents that drive CB2 affinity in compound 8, its TPSA suggests potential CNS accessibility that may be relevant for neuro-oncology or neuroinflammation applications, differentiating it from larger, more polar indolyl-oxoacetamides with TPSA > 90 Ų.

CNS penetration Blood-brain barrier TPSA prediction

Recommended Research and Industrial Application Scenarios for 2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (852367-30-7)


Anticancer Screening in Solid Tumor Cell Panels (Colon, Lung, Breast)

Based on the compound's membership in the patent-disclosed 3-oxoacetamideindolyl class with demonstrated anticancer activity against solid tumors including colon, lung, and breast cancers [1], 852367-30-7 is suitable as a screening candidate in antiproliferative assays using cell lines such as HCT-116 (colon), A549 (lung), and MCF-7 (breast). Its computed XLogP3 of 2.6 [2] supports adequate cell permeability, making it the preferred choice over the more hydrophilic unsubstituted core (XLogP3 ≈ 0.9) for intracellular target engagement studies.

Anti-Angiogenesis Research in Ocular or Tumor Neovascularization Models

The patent disclosure of anti-angiogenic activity for the 3-oxoacetamideindolyl class [1] supports the use of 852367-30-7 in angiogenesis assays such as HUVEC tube formation, choroidal neovascularization (CNV) models, or corneal micropocket assays. The compound's TPSA of 71.2 Ų [2] suggests potential for both local ocular and systemic administration routes, a key differentiator from larger indolyl-oxoacetamide analogs that may be restricted to topical application formats.

Structure-Activity Relationship (SAR) Studies on the Isopropoxypropyl Side Chain

852367-30-7 provides a unique SAR probe for evaluating the contribution of the 3-isopropoxypropyl ether side chain to biological activity within the oxoacetamideindolyl series. In comparative studies against the dimethyl analog (CAS 862814-47-9, MW 316.40) and the unsubstituted parent (CAS 5548-10-7) [2], 852367-30-7 occupies an intermediate MW and lipophilicity space (MW 288.34, XLogP3 2.6) that allows systematic assessment of the impact of indole methylation versus side-chain ether functionality on potency and selectivity.

Computational ADME/T Lead Profiling and in Silico Library Design

With a MW of 288.34 g/mol, XLogP3 of 2.6, TPSA of 71.2 Ų, and only 2 H-bond donors [2], 852367-30-7 falls within favorable oral drug-like space per Lipinski and Veber rules. This profile makes it a valuable reference compound for computational medicinal chemistry teams building in silico libraries of indolyl-oxoacetamide leads, providing a baseline for predicting ADME properties of novel analogs before committing to synthesis and procurement of more resource-intensive variants.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.